molecular formula C8H7BrF2 B1373467 2-(1-Bromoethyl)-1,4-difluorobenzene CAS No. 655-10-7

2-(1-Bromoethyl)-1,4-difluorobenzene

Cat. No.: B1373467
CAS No.: 655-10-7
M. Wt: 221.04 g/mol
InChI Key: FURLZDHKWKANLF-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,4-difluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromoethyl group and two fluorine atoms at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-1,4-difluorobenzene typically involves the bromination of 1,4-difluorobenzene followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation, where 1,4-difluorobenzene is reacted with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2-(1-Hydroxyethyl)-1,4-difluorobenzene

    Elimination: 1,4-Difluorostyrene

    Oxidation: 2-(1-Carboxyethyl)-1,4-difluorobenzene

Scientific Research Applications

2-(1-Bromoethyl)-1,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-1,4-difluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, which makes the bromine atom more susceptible to nucleophilic attack. The ethyl group can also participate in various reactions, such as oxidation and elimination, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-difluorobenzene
  • 2-Bromo-1,4-difluorobenzene
  • 1,4-Difluorobenzene

Uniqueness

2-(1-Bromoethyl)-1,4-difluorobenzene is unique due to the presence of both bromoethyl and difluoro substituents on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The electron-withdrawing effect of the fluorine atoms enhances the reactivity of the bromine atom, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(1-bromoethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURLZDHKWKANLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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